molecular formula C21H22N4 B14763392 4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile

Cat. No.: B14763392
M. Wt: 330.4 g/mol
InChI Key: BCLYGBLOTWSFBR-ZHZULCJRSA-N
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Description

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile is a complex organic compound with the molecular formula C21H22N4 This compound is known for its unique structure, which includes a cyano group, a dimethylamino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14-

InChI Key

BCLYGBLOTWSFBR-ZHZULCJRSA-N

Isomeric SMILES

CN(C)CCN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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